Synthetic Yield Advantage in the Production of 2-Amino-6-chloropurine
The synthesis of 2-amino-6-chloropurine directly from guanine via classical methods (e.g., phosphorus pentasulfide or quaternary ammonium salt routes) is plagued by low yields and safety hazards. In contrast, the two-step route utilizing 2-formylamino-6-chloropurine as an intermediate achieves substantially higher overall yields. Specifically, methods using quaternary ammonium salts report yields as low as 30-42% due to poor guanine solubility [1]. The present invention overcomes this limitation by employing the formylamino intermediate, which is then hydrolyzed in high yield to the desired 2-amino-6-chloropurine [2].
| Evidence Dimension | Overall yield from guanine to 2-amino-6-chloropurine |
|---|---|
| Target Compound Data | High yield (exact value not specified, claimed as 'high yield' relative to prior art) |
| Comparator Or Baseline | 2-amino-6-chloropurine direct synthesis via quaternary ammonium salt method |
| Quantified Difference | Yield increase from 30-42% to a significantly higher, economically viable range. |
| Conditions | Synthesis of 2-amino-6-halogenopurine from guanine |
Why This Matters
Higher yield directly translates to lower cost of goods sold (COGS) for the critical intermediate 2-amino-6-chloropurine, improving procurement economy for downstream antiviral API manufacturing.
- [1] Sumika Fine Chemicals Co., Ltd. (1995). US Patent 5,389,637: 2-formylamino-6-halogenopurine. View Source
- [2] Sumika Fine Chemicals Co., Ltd. (1998). US Patent 5,789,590: Double cone-like crystal form of 2-amino-6-chloropurine and preparation. View Source
